molecular formula C10H10N2O3 B13950492 5-(Acryloylamino)-2-aminobenzoic acid

5-(Acryloylamino)-2-aminobenzoic acid

Cat. No.: B13950492
M. Wt: 206.20 g/mol
InChI Key: JAKZMIXQGHPCFY-UHFFFAOYSA-N
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Description

5-(Acryloylamino)-2-aminobenzoic acid is a compound that combines the structural features of an acrylamide and an aminobenzoic acid. This compound is of interest due to its potential applications in various fields, including polymer chemistry, medicinal chemistry, and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Acryloylamino)-2-aminobenzoic acid typically involves the reaction of 2-aminobenzoic acid with acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-aminobenzoic acid+acryloyl chloride5-(Acryloylamino)-2-aminobenzoic acid+HCl\text{2-aminobenzoic acid} + \text{acryloyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-aminobenzoic acid+acryloyl chloride→5-(Acryloylamino)-2-aminobenzoic acid+HCl

The reaction is usually conducted in an organic solvent, such as dichloromethane, at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent product quality and yield. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-(Acryloylamino)-2-aminobenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The carboxylic acid group can participate in esterification and amidation reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzoic acid derivatives, while reduction of the acrylamide moiety can produce amine derivatives .

Mechanism of Action

The mechanism of action of 5-(Acryloylamino)-2-aminobenzoic acid depends on its specific application. In polymer chemistry, the acrylamide moiety can undergo polymerization reactions to form cross-linked networks. In biological systems, the compound can interact with proteins and nucleic acids through covalent bonding, affecting their structure and function .

Molecular Targets and Pathways: The molecular targets and pathways involved in the action of this compound vary depending on its use. For example, in drug delivery systems, the compound can target specific cells or tissues, releasing the active drug in a controlled manner .

Comparison with Similar Compounds

Uniqueness: 5-(Acryloylamino)-2-aminobenzoic acid is unique due to the presence of both an acrylamide and an aminobenzoic acid moiety in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its similar compounds .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

2-amino-5-(prop-2-enoylamino)benzoic acid

InChI

InChI=1S/C10H10N2O3/c1-2-9(13)12-6-3-4-8(11)7(5-6)10(14)15/h2-5H,1,11H2,(H,12,13)(H,14,15)

InChI Key

JAKZMIXQGHPCFY-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1=CC(=C(C=C1)N)C(=O)O

Origin of Product

United States

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